N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid
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Overview
Description
Preparation Methods
The synthesis of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves several steps. One common method includes the reaction of butan-2-one with isonicotinic acid hydrazide in the presence of perchloric acid . The reaction conditions typically involve a stainless steel jar containing stainless steel balls, which is shaken for 30 minutes at 25 Hz using a mixer mill. The mixture is then allowed to evaporate slowly at room temperature .
Chemical Reactions Analysis
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition and elimination reactions, where it reacts with nucleophiles to form substituted products
Comparison with Similar Compounds
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid can be compared with other similar compounds, such as:
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine: This compound lacks the perchloric acid component and has different properties and applications.
Isonicotinic acid hydrazide derivatives: These compounds share structural similarities and are used in similar research applications.
The uniqueness of this compound lies in its specific structure and the presence of perchloric acid, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
14927-87-8 |
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Molecular Formula |
C8H17Cl3N2O4 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid |
InChI |
InChI=1S/C8H16Cl2N2.ClHO4/c1-3-8(2)11-12(6-4-9)7-5-10;2-1(3,4)5/h3-7H2,1-2H3;(H,2,3,4,5)/b11-8+; |
InChI Key |
NFNKXNJMFLBLMV-YGCVIUNWSA-N |
Isomeric SMILES |
CC/C(=N/N(CCCl)CCCl)/C.OCl(=O)(=O)=O |
Canonical SMILES |
CCC(=NN(CCCl)CCCl)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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